molecular formula C24H20N2O2 B13868307 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13868307
M. Wt: 368.4 g/mol
InChI Key: YQVGDTTUOWHOOA-UHFFFAOYSA-N
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Description

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a carboxylic acid group at the 4-position, with a trityl group at the 1-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the trityl and methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of raw materials and solvents is optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trityl group but shares the pyrazole core structure.

    1-trityl-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group at the 3-position.

    3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains an additional methyl group at the 5-position.

Uniqueness

The presence of both the trityl and methyl groups in 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid provides unique steric and electronic properties, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

3-methyl-1-tritylpyrazole-4-carboxylic acid

InChI

InChI=1S/C24H20N2O2/c1-18-22(23(27)28)17-26(25-18)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3,(H,27,28)

InChI Key

YQVGDTTUOWHOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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